Elarofiban

Vue d'ensemble

Description

Elarofiban: est un nouvel antagoniste non peptidique de la glycoprotéine IIb/IIIa. Il inhibe l'agrégation plaquettaire induite par la thrombine dans les plaquettes humaines filtrées sur gel et l'agrégation plaquettaire dans le plasma riche en plaquettes humaines en réponse au collagène, à l'acide arachidonique, à l'ADP et au SFLLRN-NH(2) . Ce composé a été principalement étudié pour son potentiel dans le traitement des maladies cardiovasculaires, en particulier pour la prévention de la thrombose et de l'infarctus du myocarde .

Méthodes De Préparation

La synthèse de l'Elarofiban implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Une voie de synthèse pratique comprend les étapes suivantes :

Formation de l'intermédiaire pipéridine: La synthèse commence par la préparation d'un dérivé de la pipéridine.

Réaction de couplage: L'intermédiaire pipéridine est ensuite couplé à un dérivé de la pyridine dans des conditions de réaction spécifiques.

Assemblage final: Le produit final, l'this compound, est obtenu par une série d'étapes de purification, notamment la cristallisation et la chromatographie.

Les méthodes de production industrielle de l'this compound impliquent généralement l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés, tout en tenant compte de la rentabilité et de l'évolutivité.

Analyse Des Réactions Chimiques

L'Elarofiban subit diverses réactions chimiques, notamment:

Oxydation: L'this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution: L'this compound peut subir des réactions de substitution, en particulier au niveau des cycles pipéridine et pyridine.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

L'this compound a été étudié de manière approfondie pour ses applications dans divers domaines:

Chimie: Utilisé comme composé modèle pour étudier les antagonistes de la glycoprotéine IIb/IIIa.

Biologie: Etudié pour ses effets sur l'agrégation plaquettaire et la formation de thrombus.

Industrie: Applications potentielles dans le développement de nouvelles thérapies anticoagulantes.

Mécanisme d'action

L'this compound exerce ses effets en inhibant la liaison du fibrinogène aux récepteurs de la glycoprotéine IIb/IIIa sur les plaquettes . Cette inhibition empêche l'agrégation plaquettaire, qui est une étape cruciale dans la formation de caillots sanguins. Les cibles moléculaires impliquées comprennent les récepteurs de la glycoprotéine IIb/IIIa, et les voies affectées sont celles liées à l'activation et à l'agrégation plaquettaire.

Applications De Recherche Scientifique

Synthesis of [^18F]GP1

The development of [^18F]GP1 involved a robust and automated radiosynthesis process compliant with Good Manufacturing Practice (GMP) standards. This process yielded high radiochemical purity (>98%) and significant molar activities (952–9428 GBq/µmol) suitable for clinical applications. The synthesis time was optimized to approximately 69 minutes, allowing for efficient production of the radiotracer for use in PET imaging .

Thrombus Imaging

[^18F]GP1 has been utilized as a novel radiotracer for detecting thrombi in various clinical scenarios:

- Acute Myocardial Infarction : In a study involving patients with acute myocardial infarction, [^18F]GP1 PET imaging successfully identified coronary thrombosis, providing a non-invasive diagnostic tool that outperformed traditional imaging methods such as echocardiography and CT .

- Deep Vein Thrombosis and Pulmonary Embolism : The tracer has also shown promise in detecting venous thrombi in patients presenting with symptoms of deep vein thrombosis or pulmonary embolism, demonstrating high binding affinity to freshly formed thrombi .

- Atherosclerotic Plaque Rupture : Research indicates potential applications in visualizing atherosclerotic plaque rupture and delayed stent thrombosis, as [^18F]GP1 effectively binds to thrombi formed during these pathological processes .

Clinical Trials

Several clinical trials have explored the efficacy of [^18F]GP1 in various patient populations:

- A phase 1 trial assessed the safety and pharmacokinetics of [^18F]GP1 in patients undergoing arterial interventions. Results indicated successful detection of arterial thrombosis and demonstrated that [^18F]GP1 uptake correlated with the presence of thrombus .

- Another study focused on patients with acute myocardial infarction revealed that [^18F]GP1 uptake was significantly higher in culprit vessels compared to non-culprit vessels, suggesting its utility in guiding therapeutic decisions .

Impact on Clinical Management

In cases where conventional imaging failed to provide clarity on thrombus presence, [^18F]GP1 PET imaging changed management strategies by confirming or ruling out thrombi. For instance, it identified previously undiagnosed left ventricular thrombus and pulmonary embolism, leading to timely interventions .

Data Summary Table

| Application Area | Study Type | Key Findings |

|---|---|---|

| Acute Myocardial Infarction | Clinical Trial | Non-invasive detection of coronary thrombosis |

| Deep Vein Thrombosis | Clinical Study | High binding affinity to venous thrombi |

| Atherosclerotic Plaque Rupture | Phase 1 Trial | Visualization of plaque rupture and stent thrombosis |

Mécanisme D'action

Elarofiban exerts its effects by inhibiting the binding of fibrinogen to glycoprotein IIb/IIIa receptors on platelets . This inhibition prevents platelet aggregation, which is a crucial step in the formation of blood clots. The molecular targets involved include the glycoprotein IIb/IIIa receptors, and the pathways affected are those related to platelet activation and aggregation.

Comparaison Avec Des Composés Similaires

L'Elarofiban est unique parmi les antagonistes de la glycoprotéine IIb/IIIa en raison de sa structure non peptidique et de sa haute spécificité pour le récepteur de la glycoprotéine IIb/IIIa . Des composés similaires comprennent:

Tirofiban: Un autre antagoniste de la glycoprotéine IIb/IIIa, mais avec une structure chimique différente.

Eptifibatide: Un peptide cyclique qui cible également les récepteurs de la glycoprotéine IIb/IIIa.

Abciximab: Un anticorps monoclonal qui inhibe les récepteurs de la glycoprotéine IIb/IIIa.

La singularité de l'this compound réside dans sa nature non peptidique, qui peut offrir des avantages en termes de stabilité et de biodisponibilité par rapport aux antagonistes à base de peptides.

Activité Biologique

Elarofiban, also known as RWJ-53308, is a nonpeptide antagonist of the fibrinogen receptor αIIbβ3 (GPIIb/IIIa). It has garnered attention for its potential applications in treating thrombotic disorders and enhancing imaging techniques for thrombus detection.

This compound functions by inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on activated platelets, thus preventing platelet aggregation. The compound exhibits a high affinity for this receptor, with an IC50 value of approximately 0.15 nM, indicating its potency in blocking fibrinogen interactions .

Pharmacokinetics and Safety Profile

Research has demonstrated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and a manageable safety profile. In preclinical studies, it has shown minimal adverse effects, making it a candidate for further clinical evaluation .

Imaging Applications

A notable derivative of this compound, 18F-GP1, has been developed for use in positron emission tomography (PET) imaging. This tracer targets activated GPIIb/IIIa receptors, allowing for the visualization of thrombus in vivo. Studies involving patients with acute venous thromboembolism have indicated that 18F-GP1 can effectively detect thromboembolic foci, with promising results in terms of specificity and sensitivity .

Case Study: 18F-GP1 PET Imaging

In a study involving 20 patients diagnosed with acute deep vein thrombosis (DVT) or pulmonary embolism (PE), the uptake of 18F-GP1 was correlated with clinical parameters such as plasma fibrinogen levels and platelet activation markers. The results indicated a significant correlation between the maximum standardized uptake value (SUVmax) of 18F-GP1 and the percentage of P-selectin-positive circulating platelets (r = 0.656, P = 0.002), reinforcing the tracer's potential for clinical applications in thrombosis detection .

Research Findings Summary Table

Propriétés

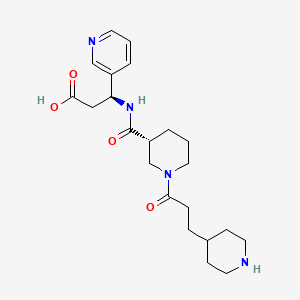

IUPAC Name |

(3S)-3-[[(3R)-1-(3-piperidin-4-ylpropanoyl)piperidine-3-carbonyl]amino]-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O4/c27-20(6-5-16-7-10-23-11-8-16)26-12-2-4-18(15-26)22(30)25-19(13-21(28)29)17-3-1-9-24-14-17/h1,3,9,14,16,18-19,23H,2,4-8,10-13,15H2,(H,25,30)(H,28,29)/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNXKGFLZFSILK-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCC2CCNCC2)C(=O)NC(CC(=O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)CCC2CCNCC2)C(=O)N[C@@H](CC(=O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198958-88-2 | |

| Record name | Elarofiban [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198958882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELAROFIBAN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9YH5NSL8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.